

Application Notes and Protocols: Nitration of Tetraphenylmethane

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Compound of Interest

Compound Name: *Tetrakis(4-nitrophenyl)methane*

Cat. No.: *B1336605*

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Abstract

This document provides detailed experimental protocols for the nitration of tetraphenylmethane to synthesize **tetrakis(4-nitrophenyl)methane**. Two primary methods are presented: a mixed acid nitration using nitric and sulfuric acids, and a procedure employing fuming nitric acid with acetic anhydride. These protocols are designed to be reproducible and scalable for research and development applications. Included are comprehensive characterization data for the resulting product, as well as diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

Tetraphenylmethane and its derivatives are of significant interest in materials science and drug development due to their rigid, three-dimensional tetrahedral geometry. The introduction of nitro groups onto the phenyl rings via electrophilic aromatic substitution is a key functionalization step, yielding **tetrakis(4-nitrophenyl)methane**. This nitro-functionalized molecule serves as a versatile precursor for the synthesis of various advanced materials, including porous organic frameworks and dendritic polymers, through the reduction of the nitro groups to amines. The protocols outlined herein provide reliable methods for the synthesis of this important building block.

Data Presentation

Table 1: Summary of Nitration Protocols and Yields

Protocol	Nitrating Agent	Temperature	Reaction Time	Yield
1	Concentrated HNO ₃ / H ₂ SO ₄	0°C to Room Temperature	6 hours	40% ^[1]
2	Fuming HNO ₃ / Acetic Anhydride	-10°C to -5°C	~15 minutes	43%

Table 2: Characterization Data for Tetrakis(4-nitrophenyl)methane

Property	Value
Molecular Formula	C ₂₅ H ₁₆ N ₄ O ₈ ^[2]
Molecular Weight	500.42 g/mol ^[2]
Appearance	White to orange to green powder/crystal
Melting Point	339°C ^[3]
¹ H NMR (400 MHz, CDCl ₃)	δ 8.24-8.23 (d, 8H), 7.43-7.41 (d, 8H) ^[1]
¹³ C NMR	Not explicitly reported in the searched literature.
IR (KBr, cm ⁻¹)	Expected peaks around 1514 and 1344 for asymmetric and symmetric NO ₂ stretching, respectively.
Elemental Analysis	Not explicitly reported in the searched literature.
Purity (HPLC)	>98.0%

Experimental Protocols

Protocol 1: Mixed Acid Nitration

This protocol is adapted from a procedure reported by The Royal Society of Chemistry.^[1]

Materials:

- Tetraphenylmethane
- Concentrated Nitric Acid (15.7 M)
- Concentrated Sulfuric Acid (18 M)
- Deionized Water
- Tetrahydrofuran (THF) for recrystallization
- Ice Bath
- 250 mL Round Bottom Flask
- 250 mL Erlenmeyer Flask
- Stir Bar
- Dropping Funnel

Procedure:

- Reaction Setup: Place tetraphenylmethane (9.9 g, 30.9 mmol) into a 250 mL round bottom flask equipped with a stir bar. Cool the flask in an ice bath.
- Preparation of Nitrating Mixture: In a separate 250 mL Erlenmeyer flask, carefully add concentrated sulfuric acid (19.9 mL, 358.4 mmol) to concentrated nitric acid (41.1 mL, 624.2 mmol) while cooling the flask in an ice bath.
- Nitration Reaction: Slowly add the mixed acid solution dropwise to the stirred suspension of tetraphenylmethane at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6 hours.
- Quenching: Cool the reaction mixture in an ice bath and carefully dilute with approximately 35 mL of deionized water.

- Isolation: The resulting solid is collected by filtration.
- Purification: Recrystallize the crude product from tetrahydrofuran (THF) to yield **tetrakis(4-nitrophenyl)methane**.[\[1\]](#)

Protocol 2: Fuming Nitric Acid and Acetic Anhydride Nitration

Materials:

- Tetraphenylmethane
- Fuming Nitric Acid
- Acetic Anhydride
- Glacial Acetic Acid
- Methanol for washing
- Tetrahydrofuran (THF) for washing
- Salt/Ice Bath
- Glass Frit Funnel

Procedure:

- Reaction Setup: Cool fuming nitric acid (25 mL) to approximately -5°C in a round bottom flask equipped with a stirrer, using a salt/ice bath.
- Addition of Substrate: Slowly add tetraphenylmethane (4.8 g, 15.0 mmol) to the vigorously stirred fuming nitric acid, maintaining the temperature at -5°C.
- Addition of Acetic Anhydride/Acetic Acid: Prepare a 1:2 mixture of acetic anhydride and glacial acetic acid (25 mL total volume). Slowly add this mixture to the reaction.
- Reaction Time: Stir the resulting suspension at -5°C for 15 minutes.

- Dilution and Isolation: Add glacial acetic acid (80 mL) to the mixture and stir for an additional 5 minutes. Filter the suspension through a glass frit funnel.
- Washing: Wash the collected solid with acetic acid (2 x 100 mL), methanol (2 x 100 mL), and chilled tetrahydrofuran (2 x 50 mL).
- Drying: Dry the product in vacuo to afford a cream-colored solid.

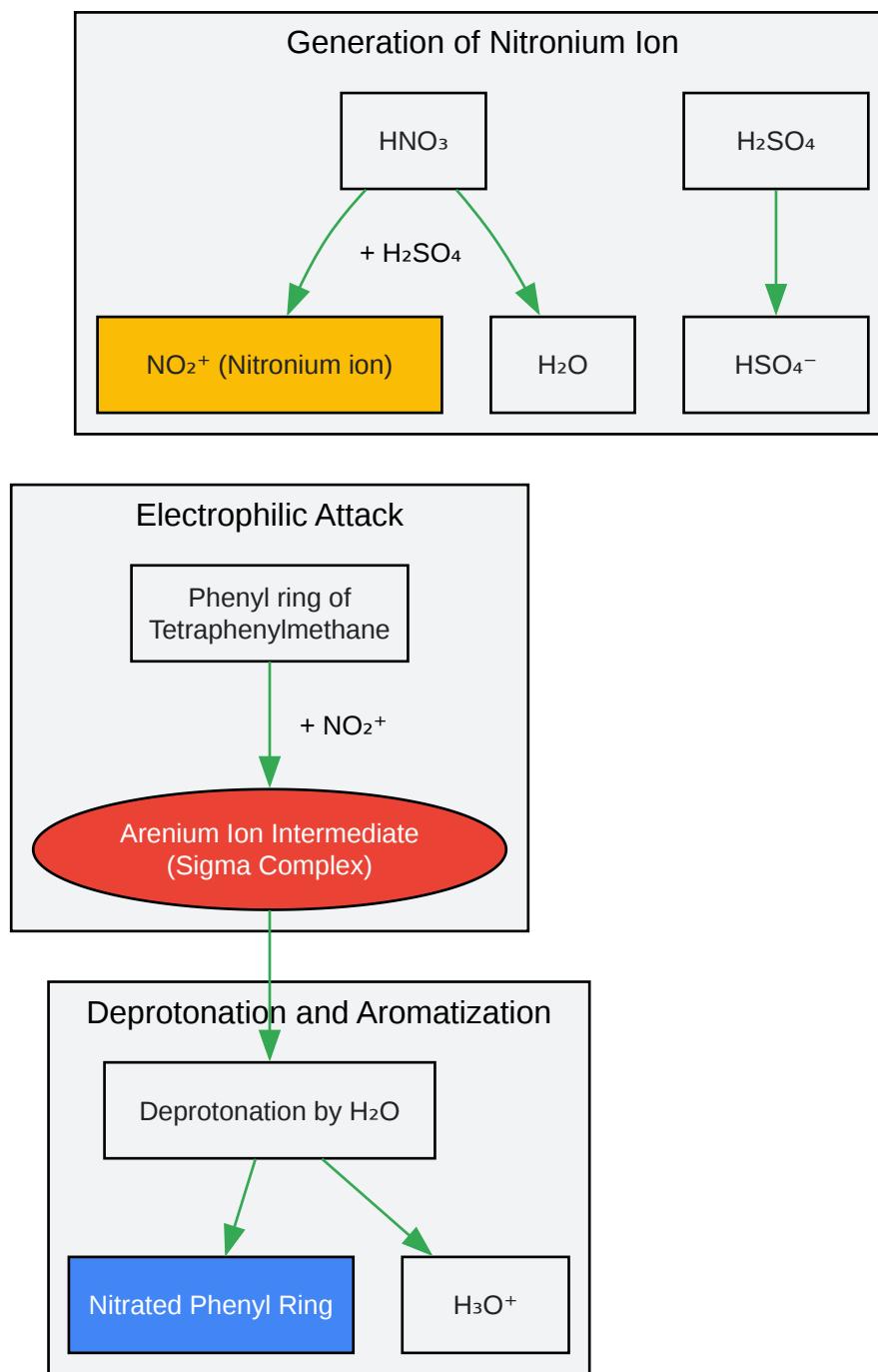
Visualizations

Reaction Scheme

Caption: Nitration of tetraphenylmethane to form **tetrakis(4-nitrophenyl)methane**.

Mechanism of Electrophilic Aromatic Substitution

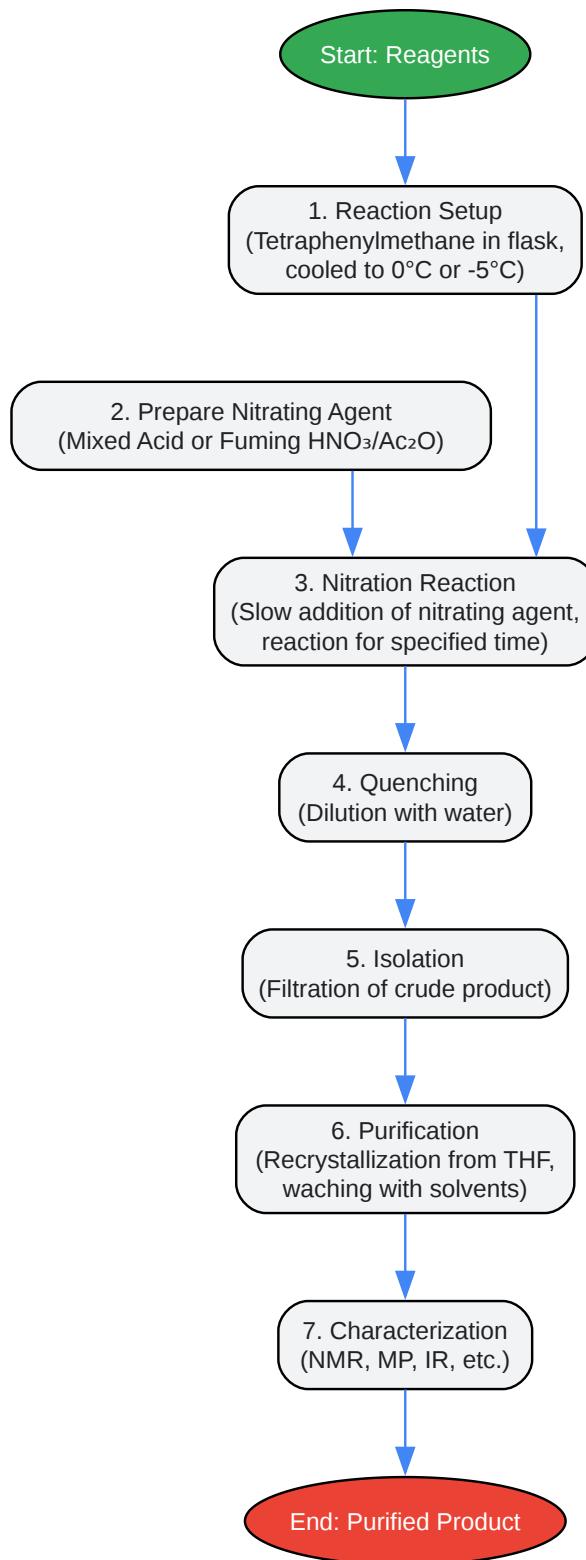
Figure 1: Mechanism of Nitration

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Caption: Electrophilic aromatic substitution mechanism for the nitration of a phenyl ring.

Experimental Workflow

Figure 2: Experimental Workflow

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Caption: Step-by-step workflow for the synthesis and purification of **tetrakis(4-nitrophenyl)methane**.

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